N-[(2,4-difluorophenyl)methyl]-5-methylpyridin-2-amine
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Overview
Description
N-[(2,4-difluorophenyl)methyl]-5-methylpyridin-2-amine is a useful research compound. Its molecular formula is C13H12F2N2 and its molecular weight is 234.25. The purity is usually 95%.
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Scientific Research Applications
Fluorescence Enhancement and Photochemical Behavior
Compounds similar to "N-[(2,4-difluorophenyl)methyl]-5-methylpyridin-2-amine" have been studied for their fluorescence enhancement and photochemical behavior. The introduction of N-phenyl substituents to certain aminostilbenes leads to a more planar ground-state geometry, a red shift of the absorption and fluorescence spectra, and a less distorted structure with a larger charge-transfer character for the fluorescent excited state. This effect, described as an "amino conjugation effect," suggests potential applications in fluorescence-based sensors and imaging technologies (Yang, Chiou, & Liau, 2002).
Catalysis and Chemical Synthesis
Nitrogen-containing compounds, particularly those involving aminopyridine motifs, play crucial roles in catalysis and chemical synthesis. Studies have shown that these compounds can serve as ligands in organometallic complexes, enabling the activation of small molecules and facilitating reactions such as oxidative addition and reductive alkylation. These findings indicate the potential of "this compound" in catalysis and the synthesis of complex molecules (Noor, Schwarz, & Kempe, 2015).
Reductive Amination and Amine Synthesis
The development of convenient and cost-effective methods for the synthesis and functionalization of amines using earth-abundant metal-based catalysts is of significant interest. Nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts have been reported to facilitate the selective synthesis of N-methylated and N-alkylated amines through an expedient reductive amination process. This highlights the relevance of nitrogen-containing compounds in the synthesis of fine chemicals and pharmaceuticals (Senthamarai et al., 2018).
Photocatalysis and Hydrogen Production
Compounds featuring aminopyridine-based ligands have also been explored for their potential in photocatalysis and hydrogen production. Studies on cobalt complexes of pentadentate aminopyridine-based ligands have demonstrated their ability to catalyze hydrogen evolution under visible-light irradiation. This suggests potential applications of "this compound" in renewable energy and photocatalytic water splitting (Song et al., 2015).
Mechanism of Action
Target of Action
It is noted that similar compounds have been found to target carbonic anhydrase 2 .
Mode of Action
It is known that similar compounds interact with their targets by inhibiting their activity, which can lead to various downstream effects .
Biochemical Pathways
It is known that similar compounds can affect a variety of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
It is known that similar compounds have various pharmacokinetic properties that can impact their bioavailability .
Result of Action
It is known that similar compounds can have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It is known that similar compounds can be sensitive to air .
Properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-5-methylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2/c1-9-2-5-13(16-7-9)17-8-10-3-4-11(14)6-12(10)15/h2-7H,8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFQVNMLWNWXEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NCC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.